molecular formula C7H8F3N3O B1384175 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 55545-80-7

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1384175
CAS RN: 55545-80-7
M. Wt: 207.15 g/mol
InChI Key: CWLLGCJZWOJVPK-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of extensive research . For example, a method for synthesizing 6-(trifluoromethyl)pyridin-2(1H)-one has been reported, which involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques . Theoretical investigations on the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of related compounds have been conducted .


Chemical Reactions Analysis

Trifluoromethylation reactions have been studied extensively. For example, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one has a molecular weight of 208.14 and is a solid at room temperature .

Scientific Research Applications

Photochemical Properties

  • Photolysis and Dimerization : 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol undergoes photolysis in aqueous solutions, leading to the formation of isomeric photo-dimers. The yield of these dimers depends on the concentration and temperature, and the reaction mechanism involves pyrimidinol aggregates reacting to form dimers (Sen & Wells, 1981).

Synthetic Applications

  • Synthesis of Pyrimidine Derivatives : It is used as a reactant in the synthesis of various pyrimidine derivatives. For instance, its reaction with heterocumulenes leads to novel pyrimido[4,5-d]pyrimidines, which are of interest due to their potential applications in medicinal chemistry (Prajapati & Thakur, 2005).
  • Production of Antioxidants : It's involved in the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, exhibiting significant antioxidant properties (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli & Porter, 2004).

Medicinal Chemistry

Crystallography

  • Molecular Structure Analysis : The compound has been studied for its crystal structure, providing insights into its molecular conformation and interactions. This is crucial for understanding its chemical behavior and potential applications in various fields (Yang, Kim, Shin, Park & Kim, 2010).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378969
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

CAS RN

55545-80-7
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55545-80-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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